Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Anticancer and antibacterial properties of carbon nanotubes are governed by their functional groups†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02923A
Due to their high strength, low weight, and biologically-inspired dimensions, carbon nanotubes have found wide interest across all of medicine. In this study, four types of highly dispersible multi-walled carbon nanotubes (CNTs) of similar dimensions, but slightly different chemical compositions, were compared with an unmodified material to verify the impact their surface chemistry has on cytocompatibility, anticancer, inflammation, and antibacterial properties. Minute changes in the chemical composition were found to greatly affect the biological performance of the CNTs. Specifically, the CNTs with a large number of carbon atoms with a +2 coordination number induced cytotoxicity in macrophages and melanoma cells, and had a moderate antibacterial effect against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria strains, all while being cytocompatible towards human dermal fibroblasts. Moreover, substituting some of the OH groups with ammonia diminished their cytotoxicity towards macrophages while still maintaining the aforementioned positive qualities. At the same time, CNTs with a large number of carbon atoms with a +3 coordination number had a high innate cytocompatibility towards normal healthy cells but were toxic towards cancer cells and bacteria. The latter was further boosted by reacting the CNTs’ carboxyl groups with ammonia. Although requiring further analyses, the results of this study, thus, introduce new CNTs that without drugs can treat cancer, inflammation, and/or infection while still remaining cytocompatible with mammalian cells.
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Nanocellulose aerogels as 3D amyloid templates†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02109B
Proteins in solution tend to coat solid surfaces upon exposure. Depending on the nature of the surface, the environmental conditions, and the nature of the protein these adsorbed proteins may self-assemble into ordered, fibre-like structures called amyloids. Nanoparticulate surfaces, with their high surface to volume ratio, are particularly favourable to amyloid formation. Most prior research has focussed on either inorganic or organic nanoparticles in solution. In this research, we instead focus on aerogels created from TEMPO-oxidized cellulose nanofibers (TO-CNF) to serve as bio-based, three-dimensional amyloid templates with a tuneable surface chemistry. Previous research on the use of cellulose as a protein adsorption template has shown no evidence of a change in the secondary protein structure. Herein, however, with the aid of the reducing agent TCEP, we were able to induce the formation of amyloid-like ‘worms’ on the surface of TO-CNF aerogels. Furthermore, we demonstrate that the addition of the TO-CNF aerogel can also induce bulk aggregation under conditions where it previously did not exist. Finally, we show that the addition of the aerogel increases the rate of ‘worm’ formation in conditions where previous research has found a long lag-phase. Therefore, TO-CNF aerogels are shown to be excellent templates for inducing ordered protein aggregation.
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A covalency-aided electrochemical mechanism for CO2 reduction: the synergistic effect of copper and boron dual active sites drives the formation of a high-efficiency ethanol product†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04288J
Electrocatalytic carbon dioxide (CO2) conversion into high-value multi-carbon products is of great significance for CO2 utilization, but the chemical inertness, low yields, and poor product selectivity hinder the application prospects of the electrocatalytic conversion methods. In this work, a covalency-aided electrochemical mechanism for CO2 reduction is proposed for the first time by embedding the nonmetallic element boron (B) on copper surfaces, in which p-block dopants have a significant impact on modifying the adsorbent intermediates and improving the catalytic activity. Herein, B atoms not only provide empty and occupied orbitals to adsorb and activate CO, but also afford a large amount of charge to stabilize the C2 intermediates. In addition, B atoms can also adjust the oxidation state of nearby copper (namely, Cu+), and the synergistic Cu+ and B dual active sites act as O* adsorption and C* adsorption sites, respectively, leading to strong adsorption and activation of CO2. First-principles calculations reveal that CO2 can be reduced into C2H5OH with an ultralow potential of −0.26 V. Overall, this study provides new insights into CO2 reduction, which offers a promising way for achieving an efficient ethanol product.
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Unveiling sub-bandgap energy-level structures on machined optical surfaces based on weak photo-luminescence
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03488G
Sub-bandgap defect energy levels (SDELs) introduced by the point defects located in surface defect areas are considered the main factors in decreasing laser-induced damage thresholds (LIDTs). The suppression of SDELs could greatly increase LIDTs. However, no available method could detect SDELs, limiting the characterization and suppression of SDELs. Herein, a self-designed photo-luminescence detection system is developed to explore the weak transient-steady photo-luminescence properties of machined surfaces. Based on the excitation laser wavelength dependence of photo-luminescence properties, a sub-bandgap energy-level structure (SELS) containing SDELs is unveiled for the first time. Based on the developed mathematical model for predicting LIDTs, the feasibility of the detection method was verified. In summary, this work provides a novel approach to characterize SDELs on machined surfaces. This work could construct electronic structures and explore the transition behaviors of electrons, which is vital to laser-induced damage. Besides, this work could predict the LIDTs of the machined surfaces based on their PL properties, which provides convenience for evaluating the LIDTs of various optical elements in industrial production. Moreover, this work provides a convenient method for raising the LIDTs of various optical elements through monitoring and suppressing the SDELs on machined surfaces.
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A comparative investigation of the chemical reduction of graphene oxide for electrical engineering applications†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04521H
The presence of oxygen-containing functional groups on the basal plane and at the edges endows graphene oxide (GO) with an insulating nature, which makes it rather unsuitable for electronic applications. Fortunately, the reduction process makes it possible to restore the sp2 conjugation. Among various protocols, chemical reduction is appealing because of its compatibility with large-scale production. Nevertheless, despite the vast number of reported chemical protocols, their comparative assessment has not yet been the subject of an in-depth investigation, rendering the establishment of a structure–performance relationship impossible. We report a systematic study on the chemical reduction of GO by exploring different reducing agents (hydrazine hydrate, sodium borohydride, ascorbic acid (AA), and sodium dithionite) and reaction times (2 or 12 hours) in order to boost the performance of chemically reduced GO (CrGO) in electronics and in electrochemical applications. In this work, we provide evidence that the optimal reduction conditions should vary depending on the chosen application, whether it is for electrical or electrochemical purposes. CrGO exhibiting a good electrical conductivity (>1800 S m−1) can be obtained by using AA (12 hours of reaction), Na2S2O4 and N2H4 (independent of the reaction time). Conversely, CrGO displaying a superior electrochemical performance (specific capacitance of 211 F g−1, and capacitance retention >99.5% after 2000 cycles) can be obtained by using NaBH4 (12 hours of reaction). Finally, the compatibility of the different CrGOs with wearable and flexible electronics is also demonstrated using skin irritation tests. The strategy described represents a significant advancement towards the development of environmentally friendly CrGOs with ad hoc properties for advanced applications in electronics and energy storage.
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An electrospun nanofiber mat as an electrode for AC-dielectrophoretic trapping of nanoparticles†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04496C
In order to trap nanoparticles with dielectrophoresis, high electric field gradients are needed. Here we created large area (>mm2) conductive carbon nanofiber mats to trap nanoparticles with dielectrophoresis. The electrospun fiber mats had an average diameter of 267 ± 94 nm and a conductivity of 2.55 S cm−1. Relative to cleanroom procedures, this procedure is less expensive in creating bulk conductive nanoscale features. The electrospun fiber mat was used as one electrode, with an indium-tin-oxide glass slide serving as the other (separated approximately 150 μm). Numerical models showed that conductive nanoscale fibers can generate significant field gradients sufficient to overcome Brownian transport of nanoparticles. Our experiments trapped 20 nm fluorescent polystyrene beads at 7 Vrms and 1 kHz. Trapping is further enhanced through simultaneous electrohydrodynamic motion. Overall, this straightforward electrospun fiber mat can serve as a foundation for future use in microscale electrokinetic devices.
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Self-powered broadband photodetection enabled by facile CVD-grown MoS2/GaN heterostructures†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03877G
Achieving self-powered photodetection without biasing is a notable challenge for photodetectors. In this work, we demonstrate the successful fabrication of large-scale van der Waals epitaxial molybdenum disulfide (MoS2) on a p-GaN/sapphire substrate using a straightforward chemical vapor deposition (CVD) technique. Our research primarily centers on the characterization of these photodetectors produced through this method. The MoS2/GaN heterojunction photodetector showcases a broad and extensive photoresponse spanning from ultraviolet A (UVA) to near-infrared (NIR). When illuminated by a 532 nm laser, its self-powered photoresponse is characterized by a rise time (τr) of ∼18.5 ms and a decay time (τd) of ∼123.2 ms. The photodetector achieves a responsivity (R) of ∼0.13 A W−1 and a specific detectivity (D*) of ∼3.8 × 1010 Jones at zero bias. Additionally, while utilizing a 404 nm laser, the photodetector reaches a maximum R and D* of ∼1.7 × 104 A/W and ∼1.6 × 1013 Jones, respectively, at Vb = 5 V. The operational mechanism of the device can be explained by the diode characteristics involving a tunneling current in the presence of reverse bias. The exceptional performance of these photodetectors can be attributed to the pristine interface between the CVD-grown MoS2 and GaN, providing an impeccably clean tunneling surface. Additionally, our investigation has unveiled that MoS2/GaN heterostructure photodetectors, featuring MoS2 coverage percentages spanning from 20% to 50%, exhibit improved responsivity capabilities at an external bias voltage. As a result, this facile CVD growth technique for MoS2 photodetectors holds significant potential for large-scale production in the manufacturing industry.
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Ice crystal sublimation for easily producing MnO2 cathodes with hierarchically porous structure and enhanced cyclic reversibility†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04028C
The charge/discharge performance of rechargeable aqueous zinc ion batteries (RAZIBs) at high currents is often unsatisfactory due to the cathode preparation process and the use of hydrophobic binders. By adding freeze-drying treatment to the preparation process of the cathodes, MnO2 cathodes with hierarchically porous structures are obtained, which provide additional channels for ion transfer, thus greatly enhancing the charge/discharge performance in aqueous Zn–MnO2 batteries.
Detail
Recognition of atomic-level difference in porphyrin dyads for self-sorted supramolecular polymer growth†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04851A
Porphyrin dyads (PDMs, where M = Zn and Cu) composed of diphenylporphyrin and tetraphenylporphyrin units, designated as DPDMs and TPDMs, respectively, exhibited remarkable differences in the molecular assemblies depending on the coordination metal ion. Furthermore, TPDMs showed self-sorting behavior during the formation of supramolecular assemblies through the recognition of atomic-level difference.
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Protecting Li-metal in O2 atmosphere by a sacrificial polymer additive in Li–O2 batteries†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04371A
Li–O2 batteries (LOBs) with Li-metal as the anode are characterized by their high theoretical energy density of 3500 W h kg−1 and are thus considered next-generation batteries with an unlimited potential. However, upon cycling in a harsh O2 atmosphere, the poor-quality solid electrolyte interphase (SEI) film formed on the surface of the Li-metal anode cannot effectively suppress the shuttle effect from O2, superoxide species, protons, and soluble side products. These issues lead to aggravated Li-metal corrosion and hinder the practical development of LOBs. In this work, a polyacrylamide-co-polymethyl acrylate (PAMMA) copolymer was innovatively introduced in an ether-based electrolyte as a sacrificial additive. PAMMA was found to preferentially decompose and promote the formation of a dense and Li3N-rich SEI film on the Li-metal surface, which could effectively prohibit the shuttle effect from a series of detrimental species in the Li–O2 cell during the discharge/charge process. Using PAMMA, well-protected Li-metal in a harsh O2 atmosphere and significantly enhanced cycling performance of the Li–O2 cell could be achieved. Thus, the use of a sacrificial polymer additive provides a promising strategy for the effective protection of Li-metal in Li–O2 cells in a severe O2 atmosphere during practical applications.
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NMR proton relaxation for measuring the relative concentration of nanoparticles in liquids†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04276F
The measurement of relative concentration of nanoparticles in liquids has been investigated using NMR proton relaxation, addressing a gap in analytical capabilities for highly concentrated dispersions. This technique has a limited footprint, short measurement time and ease of operation making it a promising quality control method to support the development and manufacture of nanomaterials.
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Graphene oxide-based large-area dynamic covalent interfaces
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04239A
Dynamic materials, being capable of reversible structural adaptation in response to the variation of external surroundings, have experienced significant advancements in the past several decades. In particular, dynamic covalent materials (DCMs), where the dynamic covalent bonds (DCBs) can reversibly break and reform under defined conditions, present superior dynamic characteristics, such as self-adaptivity, self-healing and shape memory. However, the dynamic characteristics of DCBs are mainly limited within the length scale of covalent bonds, due to the local position exchange or the inter-distance variation between the chemical compositions involved in the reversible covalent reactions. In this minireview, a discussion regarding the realization of long-range migration of chemical compositions along the interfaces of graphene oxide (GO)-based materials via the spatially connected and consecutive occurrence of DCB-based reversible covalent reactions is presented, and the interfaces are termed “large-area dynamic covalent interfaces (LDCIs)”. The effective strategies, including water adsorption, interfacial curvature and metal–substrate support, as well as the potential applications of LDCIs in water dissociation and humidity sensing are summarized. Additionally, we also give an outlook on potential strategies to realize LDCIs on other 2D carbon-based materials, including the interfacial morphology and periodic element doping. This minireview provides insights into the realization of LDCIs on a wider range of 2D materials, and offers a theoretical perspective for advancing materials with long-range dynamic characteristics and improved performance, including controlled drug delivery/release and high-efficiency (bio)sensing.
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Small extracellular vesicles administered directly in the brain promote neuroprotection and decreased microglia reactivity in a stroke mouse model†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03861K
Herein, we investigate the bioactivity of small extracellular vesicles (sEVs), focusing on their local effect in the brain. sEVs from mononuclear cells (MNCs) showed superior effects in vitro to sEVs from mesenchymal stem cells (MSCs) and were able to promote neuroprotection and decrease microglia reactivity in a stroke mouse model.
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Bridging the gap: harnessing liquid nanomachine know-how for tackling harmful airborne particulates
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03808D
The emergence of “nanomotors”, “nanomachines”, and “nanorobotics” has transformed dynamic nanoparticle research, driving a transition from passive to active and intelligent nanoscale systems. This review examines two critical fields: the investigation of airborne particles, significant contributors to air pollution, and the rapidly emerging domain of catalytic and field-controlled nano- and micromotors. We examine the basic concepts of nano- and micromachines in motion and envision their possible use in a gaseous medium to trap and neutralize hazardous particulates. While past studies described the application of nanotechnology and nanomotors in various scenarios, airborne nano/micromachine motion and their control have yet to be thoroughly explored. This review intends to promote multidisciplinary research on nanomachines’ propulsion and task-oriented applications, highlighting their relevance in obtaining a cleaner atmospheric environment, a critical component to consider for human health.
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Excited state spectroscopy and spin splitting in single layer MoS2 quantum dots†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03844K
Semiconducting transition metal dichalcogenides (TMDCs) are very promising materials for quantum dots and spin-qubit implementation. Reliable operation of spin qubits requires the knowledge of the Landé g-factor, which can be measured by exploiting the discrete energy spectrum on a quantum dot. However, the quantum dots realized in TMDCs are yet to reach the required control and quality for reliable measurement of excited state spectroscopy and the g-factor, particularly in atomically thin layers. Quantum dot sizes reported in TMDCs so far are not small enough to observe discrete energy levels on them. Here, we report on electron transport through discrete energy levels of quantum dots in a single layer MoS2 isolated from its environment using a dual gate geometry. The quantum dot energy levels are separated by a few (5–6) meV such that the ground state and the first excited state transitions are clearly visible, thanks to the low contact resistance of ∼700 Ω and relatively low gate voltages. This well-resolved energy separation allowed us to accurately measure the ground state g-factor of ∼5 in MoS2 quantum dots. We observed a spin-filling sequence in our quantum dots under a perpendicular magnetic field. Such a system offers an excellent testbed to measure the key parameters for evaluation and implementation of spin-valley qubits in TMDCs, thus accelerating the development of quantum systems in two-dimensional semiconducting TMDCs.
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Present and future of metal nanoparticles in tumor ablation therapy
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04362B
Cancer is an important factor affecting the quality of human life as well as causing death. Tumor ablation therapy is a minimally invasive local treatment modality with unique advantages in treating tumors that are difficult to remove surgically. However, due to its physical and chemical characteristics and the limitation of equipment technology, ablation therapy cannot completely kill all tumor tissues and cells at one time; moreover, it inevitably damages some normal tissues in the surrounding area during the ablation process. Therefore, this technology cannot be the first-line treatment for tumors at present. Metal nanoparticles themselves have good thermal and electrical conductivity and unique optical and magnetic properties. The combination of metal nanoparticles with tumor ablation technology, on the one hand, can enhance the killing and inhibiting effect of ablation technology on tumors by expanding the ablation range; on the other hand, the ablation technology changes the physicochemical microenvironment such as temperature, electric field, optics, oxygen content and pH in tumor tissues. It helps to stimulate the degree of local drug release of nanoparticles and increase the local content of anti-tumor drugs, thus forming a synergistic therapeutic effect with tumor ablation. Recent studies have found that some specific ablation methods will stimulate the body's immune response while physically killing tumor tissues, generating a large number of immune cells to cause secondary killing of tumor tissues and cells, and with the assistance of metal nanoparticles loaded with immune drugs, the effect of this anti-tumor immunotherapy can be further enhanced. Therefore, the combination of metal nanoparticles and ablative therapy has broad research potential. This review covers common metallic nanoparticles used for ablative therapy and discusses in detail their characteristics, mechanisms of action, potential challenges, and prospects in the field of ablation.
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Dual-signalled magneto-optical barcodes with lanthanide-based molecular cluster-aggregates†
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03838F
A proof-of-concept for magneto-optical barcodes is demonstrated for the first time. The dual-signalled spectrum observed via magnetic circular dichroism spectroscopy can be used to develop anti-counterfeiting materials with extra layers of security when compared with the widely studied luminescent barcodes.
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Camptothecin-based prodrug nanomedicines for cancer therapy
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04147F
Camptothecin (CPT) is a cytotoxic alkaloid that attenuates the replication of cancer cells via blocking DNA topoisomerase 1. Despite its encouraging and wide-spectrum antitumour activity, its application is significantly restricted owing to its instability, low solubility, significant toxicity, and acquired tumour cell resistance. This has resulted in the development of many CPT-based therapeutic agents, especially CPT-based nanomedicines, with improved pharmacokinetic and pharmacodynamic profiles. Specifically, smart CPT-based prodrug nanomedicines with stimuli-responsive release capacity have been extensively explored owing to the advantages such as high drug loading, improved stability, and decreased potential toxicity caused by the carrier materials in comparison with normal nanodrugs and traditional delivery systems. In this review, the potential strategies and applications of CPT-based nanoprodrugs for enhanced CPT delivery toward cancer cells are summarized. We appraise in detail the chemical structures and release mechanisms of these nanoprodrugs and guide materials chemists to develop more powerful nanomedicines that have real clinical therapeutic capacities.
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Graphene-based biosensors for detecting coronavirus: a brief review
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04583H
The coronavirus (SARS-CoV-2) disease has affected the globe with 770 437 327 confirmed cases, including about 6 956 900 deaths, according to the World Health Organization (WHO) as of September 2023. Hence, it is imperative to develop diagnostic technologies, such as a rapid cost-effective SARS-CoV-2 detection method. A typical biosensor enables biomolecule detection with an appropriate transducer by generating a measurable signal from the sample. Graphene can be employed as a component for ultrasensitive and selective biosensors based on its physical, optical, and electrochemical properties. Herein, we briefly review graphene-based electrochemical, field-effect transistor (FET), and surface plasmon biosensors for detecting the SARS-CoV-2 target. In addition, details on the surface modification, immobilization, sensitivity and limit of detection (LOD) of all three sensors with regard to SARS-CoV-2 were reported. Finally, the point-of-care (POC) detection of SARS-CoV-2 using a portable smartphone and a wearable watch is a current topic of interest.
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Contents list
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90220J
The first page of this article is displayed as the abstract.
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27307
SCI Journal Division of the Chinese Academy of Sciences
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工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.00 137 Science Citation Index Science Citation Index Expanded Not
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